alpha-(1,1'-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol
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Overview
Description
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol: is a complex organic compound that features a biphenyl group, an ethoxy group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its efficiency and ability to form carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol can be compared with other biphenyl and benzofuran derivatives:
N-(Biphenyl-3-yl)-1,2,4-triazines: These compounds are used in photophysical studies and have applications in optoelectronic devices.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound is used in biochemical research and has unique fluorescence properties.
The uniqueness of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
117238-86-5 |
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Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(7-ethoxy-1-benzofuran-2-yl)-(4-phenylphenyl)methanol |
InChI |
InChI=1S/C23H20O3/c1-2-25-20-10-6-9-19-15-21(26-23(19)20)22(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15,22,24H,2H2,1H3 |
InChI Key |
IUKHZZLAMVXLJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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